2-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzenesulfonamide
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Overview
Description
The compound “2-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, which is a common feature in many pharmaceutical drugs . The molecule also contains a 2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl group, which is a type of tetralin, a bicyclic structure derived from naphthalene .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic ring system. The presence of the sulfonamide group and the hydroxy group would likely have a significant impact on the compound’s reactivity and physical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonamide, hydroxy, and chloro groups would likely make the compound polar and capable of forming hydrogen bonds .Scientific Research Applications
Synthetic Methodologies
A foundational aspect of research involving this compound is the development of synthetic methodologies that enable its production and manipulation. For instance, Prugh et al. (1989) described a convenient and unambiguous synthesis of chloronaphthalenes from α-tetralones, which are related to the structural components of the compound . This synthesis involves introducing chlorines, reducing the ketone to a hydroxy group, and then converting this hydroxy to a chloro group, among other steps, highlighting a pathway that could be relevant for synthesizing the compound of interest (Prugh, Deana, & Wiggins, 1989).
Chemical Properties and Applications
The compound's chemical properties and potential applications have been explored in various contexts. For example, Pişkin et al. (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base, demonstrating the compound's utility in photodynamic therapy due to its good fluorescence properties and high singlet oxygen quantum yield. This research showcases the compound's potential in medical applications, particularly in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Bioimaging Applications
Further extending its utility, Ravichandiran et al. (2020) developed a colorimetric and fluorescence probe based on a derivative of the compound for the selective and sensitive detection of Sn2+ ions in aqueous solutions. This probe's application in bioimaging demonstrates the compound's relevance in biological research and its potential for detecting specific ions in living cells and organisms, highlighting its versatility in scientific investigations (Ravichandiran et al., 2020).
Future Directions
Properties
IUPAC Name |
2-chloro-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3S/c18-15-7-3-4-8-16(15)23(21,22)19-12-17(20)10-9-13-5-1-2-6-14(13)11-17/h1-8,19-20H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOOZWJFHVLLGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNS(=O)(=O)C3=CC=CC=C3Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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